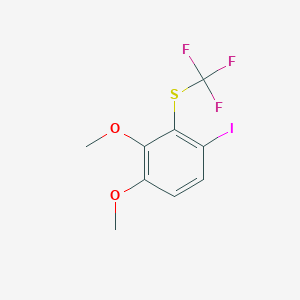
1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene involves several stepsThe reaction conditions typically involve the use of iodine and a trifluoromethylthiolating agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
There seems to be some conflicting information in the search results regarding the correct name for the chemical compound. Some sources list it as "1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene", while others refer to it as "1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene" . Please note this difference as you review the information below.
Please note: The search results primarily discuss "1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene." Where information is available specifically for "this compound," it will be explicitly stated.
Scientific Research Applications
- Organic Synthesis: 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene can be used as a building block in the synthesis of more complex organic molecules. The iodo group can be used as a reactive handle for cross-coupling reactions, while the trifluoromethylthio group can influence the electronic and steric properties of the molecule.
- Medicinal Chemistry: Compounds with similar structures have shown potential as inhibitors in biochemical pathways relevant to diseases such as cancer. The trifluoromethylthio group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies .
- Material Science: 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene can be used in the development of new materials with unique properties.
The biological activity of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene has been explored in various studies. Compounds with similar structures have demonstrated potential as inhibitors in biochemical pathways relevant to diseases such as cancer. The trifluoromethylthio group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies. Its functional groups may facilitate interactions through hydrogen bonding and halogen bonding mechanisms, influencing its reactivity and binding affinity to various biological targets, making it significant for medicinal chemistry applications.
This compound
The available information focuses on its chemical identifiers and properties, such as its molecular formula (C9H8F3IO2S) and molecular weight (364.12) . One source indicates a predicted LogP value of 4.54 .
Similar Compounds
Several compounds share structural similarities with 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene:
| Compound Name | Key Differences |
|---|---|
| 1,3-Dimethoxy-4-iodobenzene | Lacks the trifluoromethylthio group |
| 1,3-Dimethoxy-2-iodobenzene | Different substitution pattern; lacks trifluoromethylthio |
| 1,3-Dimethoxy-4-(trifluoromethylthio)benzene | Lacks the iodo group |
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
- 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene
- 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H8F3IO2S |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
Clé InChI |
BNAIXLQZFQLSAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















